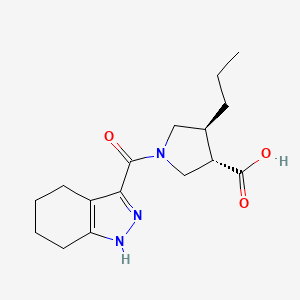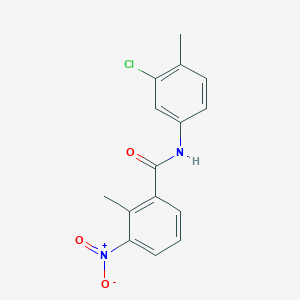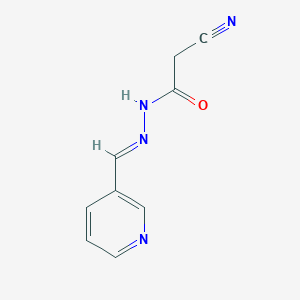
2-cyano-N'-(3-pyridinylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-cyano-N'-(3-pyridinylmethylene)acetohydrazide and related compounds typically involves the condensation of cyanoacetohydrazides with aldehydes or ketones. For example, the reaction of isonicotinaldehyde with 2-cyanoacetohydrazide yields (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide, a closely related compound used as a precursor for synthesizing various pyridine derivatives through reactions with different arylidene malononitriles, malononitrile, and acetylacetone (Mohamed et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives of 2-cyanoacetohydrazide has been characterized by techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy. These analyses reveal details about the stereochemistry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and properties of these compounds. For instance, benzohydrazone derivatives have been described to display trans configurations with respect to the C=N double bonds, with their structures further stabilized by N–H···O hydrogen bonds and weak π···π interactions (Xin Zhou & Jing‐jun Ma, 2012).
Chemical Reactions and Properties
2-Cyanoacetohydrazide derivatives engage in various chemical reactions, leading to the formation of heterocyclic compounds such as pyrazoles, pyranes, pyridines, and pyrroles. The choice of nucleophilic or electrophilic reagents, reaction conditions, and the precursor's structure dictate the type of cyclization or condensation reaction, enabling the synthesis of a wide array of heterocyclic compounds with potential biological activity (Mohamed Ahmed Elian Sophy & M. A. M. A. Reheim, 2023).
Propiedades
IUPAC Name |
2-cyano-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-4-3-9(14)13-12-7-8-2-1-5-11-6-8/h1-2,5-7H,3H2,(H,13,14)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDFKOGGZICNNJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

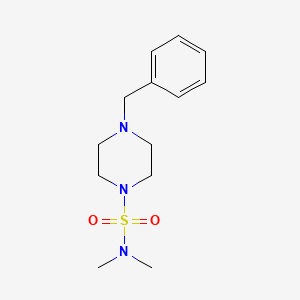
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5528862.png)
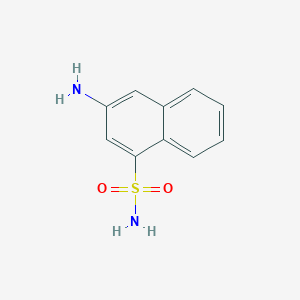
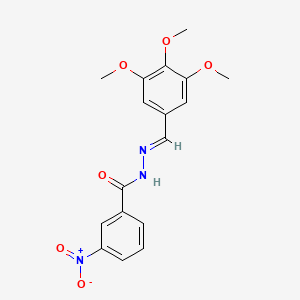
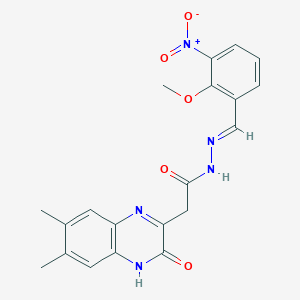
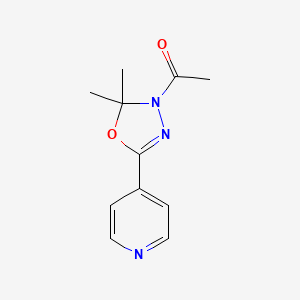

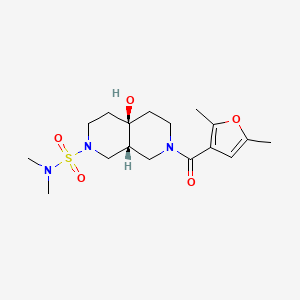


![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5528930.png)
